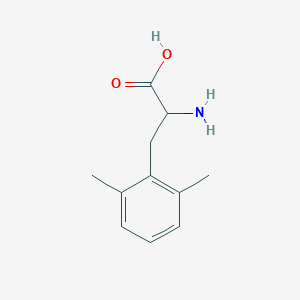

2-Amino-3-(2,6-dimethylphenyl)propanoic acid

Description

Propriétés

IUPAC Name |

2-amino-3-(2,6-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQOZHOWFAVBOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281551 | |

| Record name | 2-amino-3-(2,6-dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132466-22-9 | |

| Record name | 2-amino-3-(2,6-dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,6-dimethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The resulting amine is subsequently subjected to a Strecker synthesis, where it reacts with potassium cyanide and ammonium chloride to form the desired amino acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Strecker synthesis, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3-(2,6-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of nitro or halogenated derivatives on the aromatic ring.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : This compound serves as a fundamental building block in organic synthesis, allowing chemists to create more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, enhances its utility in synthetic chemistry .

Biology

- Metabolic Pathways : Research indicates that this compound may play a role in metabolic pathways and enzyme interactions. Its structure allows it to interact with enzymes, potentially influencing their activity through hydrogen bonding and π-π interactions .

Medicine

- Therapeutic Potential : Investigations into the pharmacological properties of this compound have highlighted its potential anti-inflammatory and analgesic effects. Studies suggest that it may act as an allosteric modulator at glutamate receptors, which are crucial for synaptic plasticity and neuroprotection .

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for creating tailored compounds with specific functionalities .

Neuroprotective Effects

Research has suggested that compounds similar to this compound may exhibit neuroprotective properties. They can influence signaling pathways associated with neuronal survival and function, potentially providing resilience against neurodegenerative conditions .

Opioid Receptor Modulation

Studies have shown that derivatives of this compound can act as antagonists at opioid receptors. For example, related compounds have demonstrated selective μ-opioid receptor antagonism with high potency, suggesting that structural modifications can significantly affect receptor affinity and biological effects .

Study on Opioid Receptor Modulation

A notable study focused on synthesizing novel peptide analogues incorporating this compound. These analogues were evaluated for their binding affinities and functional activities at opioid receptors. The results indicated that specific substitutions could enhance selectivity and potency, making them potential candidates for pain management therapies .

Neuroprotective Screening

In another research initiative, a large-scale screening was conducted to identify neuroprotective agents against cell toxicity. Among the tested substances, those related to this compound showed promising results in inhibiting cell death pathways triggered by oxidative stress .

Mécanisme D'action

The mechanism of action of 2-Amino-3-(2,6-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic ring may also participate in π-π interactions with other aromatic residues in proteins, affecting their function.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Table 1: Structural and Physicochemical Properties

Key Observations :

Substituent Effects: Methyl Groups (2,6-dimethylphenyl): Increase lipophilicity, enhancing membrane permeability but reducing water solubility compared to unsubstituted phenylalanine . Fluorine Atoms (2,6-difluoro): Introduce electronegativity and metabolic stability, making such analogs attractive for drug development .

Biological Activity: Neurotoxicity: BMAA (2-Amino-3-(methylamino)-propanoic acid) exhibits neurotoxic effects at high doses (>100 mg/kg) due to excitatory amino acid receptor activation, though dietary exposure is typically low . Hypolipidemic Potential: The 2,6-dimethylphenyl group is structurally similar to components in hypolipidemic agents like α,β-dehydromonacolin L, which inhibit cholesterol synthesis .

Synthetic Utility :

- The 2,6-dimethylphenyl derivative is often used as a chiral precursor in asymmetric synthesis, as seen in the preparation of tert-butoxycarbonyl (Boc)-protected analogs for peptide research .

- Fluorinated analogs (e.g., 2,6-difluoro derivatives) require specialized synthetic routes to introduce fluorine atoms, impacting cost and scalability .

Activité Biologique

2-Amino-3-(2,6-dimethylphenyl)propanoic acid, also known as a derivative of the amino acid phenylalanine, has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its pharmacological properties, particularly in the context of neuropharmacology and receptor modulation.

- Molecular Formula : C11H15NO2

- CAS Number : 132466-22-9

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It is hypothesized that this compound may act as an allosteric modulator at glutamate receptors, particularly the metabotropic glutamate receptors (mGluRs), which play a crucial role in synaptic plasticity and neuroprotection.

Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. They can influence signaling pathways associated with neuronal survival and function. For instance, activation of mGluR can lead to the production of neurotrophic factors that support neuronal health and resilience against neurodegenerative conditions.

Antagonistic Activity

Studies have shown that derivatives of this compound can act as antagonists at opioid receptors. For example, a related compound demonstrated selective μ-opioid receptor antagonism with high potency (K_e μ = 1.24 ± 0.23 nM) while exhibiting lower activity at δ and κ receptors . This suggests that modifications in the structure of the amino acid can significantly alter its receptor affinity and biological effects.

Study on Opioid Receptor Modulation

A notable study explored the synthesis of novel peptide analogues incorporating this compound. These analogues were evaluated for their binding affinities and functional activities at opioid receptors. The results indicated that specific substitutions could enhance selectivity and potency, making them potential candidates for pain management therapies .

Neuroprotective Screening

In another research initiative, a large-scale screening of compounds was conducted to identify neuroprotective agents against cell toxicity. Among the tested substances, those related to this compound showed promising results in inhibiting cell death pathways triggered by oxidative stress .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for 2-amino-3-(2,6-dimethylphenyl)propanoic acid, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via chiral resolution or asymmetric catalysis. For example, enantiomerically pure forms (e.g., (2R)-isomer) are prepared using chiral auxiliaries or immobilized biocatalysts. A reported method involves coupling 2,6-dimethylphenyl precursors with protected amino acids under mild alkaline conditions (pH 8–9) to preserve stereochemical integrity . Biocatalytic approaches, such as ammonia elimination using SwCNTNH2-PAL (single-walled carbon nanotube-immobilized phenylalanine ammonia-lyase), have shown stereoselective efficiency in analogous systems, achieving >90% enantiomeric excess (ee) under batch-mode conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structural identity of this compound?

- Methodological Answer :

- NMR : The aromatic protons (2,6-dimethylphenyl group) appear as a singlet in -NMR (δ 6.8–7.2 ppm), while the α-proton adjacent to the amino group shows splitting due to coupling with the β-carbon (δ 3.5–4.0 ppm). -NMR confirms the carboxylic acid carbonyl at δ 170–175 ppm.

- IR : A broad O–H stretch (2500–3300 cm) and C=O stretch (1680–1720 cm) are characteristic.

- MS : High-resolution ESI-MS typically yields [M+H] at m/z 208.12 (CHNO) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods for weighing and reactions due to potential respiratory irritation (H335). Avoid skin contact (H315/H319) by wearing nitrile gloves and lab coats.

- Storage : Store in airtight, light-resistant containers at room temperature (<25°C) to prevent degradation .

- Emergency Response : For accidental ingestion (H302), administer activated charcoal and seek medical attention immediately .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be optimized for drug discovery applications?

- Methodological Answer : Enantioselective synthesis can be enhanced using chiral catalysts like BINAP-metal complexes or enzyme-mediated dynamic kinetic resolution. For instance, SwCNTNH2-PAL biocatalysts enable ammonia elimination from precursors like 2-amino-3-(thiophen-2-yl)propanoic acid with >95% ee, a strategy adaptable to 2,6-dimethylphenyl derivatives . Computational modeling (DFT) of transition states helps identify optimal steric and electronic conditions for asymmetric induction .

Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to verify melting points (reported range: 85–89°C for analogous compounds ). High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) quantifies enantiomeric purity and detects impurities. Cross-validate data with standardized reference materials from NIST or PubChem .

Q. What mechanistic insights explain its reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The amino and carboxylic acid groups act as directing motifs in C–H activation. Density functional theory (DFT) studies suggest that the 2,6-dimethylphenyl group enhances steric hindrance, favoring ortho-selectivity in Suzuki-Miyaura couplings. Reaction optimization (e.g., ligand choice, solvent polarity) improves yields; for example, Pd(OAc) with SPhos ligand in THF achieves 75–80% conversion .

Q. How does substituent variation (e.g., 2,6-dimethyl vs. 2,4,6-trimethyl groups) affect biological activity?

- Methodological Answer : Comparative studies using analogs (e.g., 2,4,6-trimethylphenyl derivatives) reveal that increased steric bulk reduces membrane permeability but enhances target binding affinity. Assays like surface plasmon resonance (SPR) quantify interactions with biomolecules (e.g., enzymes), while MD simulations predict pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.